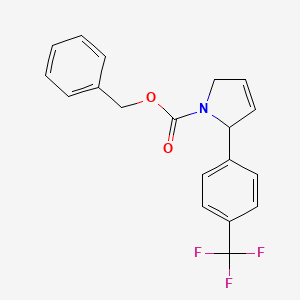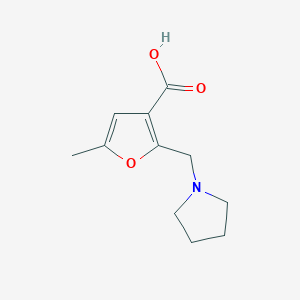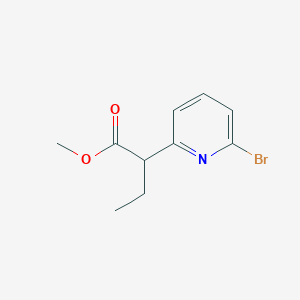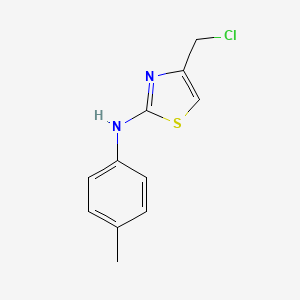
4-(Chloromethyl)-N-(p-tolyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-N-(p-tolyl)thiazol-2-amine: is an organic compound with the molecular formula C11H11ClN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-(Chloromethyl)-N-(p-tolyl)thiazol-2-amine typically begins with the preparation of 2-aminothiazole and p-toluidine.
Chloromethylation: The chloromethylation of 2-aminothiazole is carried out using formaldehyde and hydrochloric acid, resulting in the formation of 4-(Chloromethyl)thiazol-2-amine.
Coupling Reaction: The final step involves the coupling of 4-(Chloromethyl)thiazol-2-amine with p-toluidine under basic conditions to yield this compound.
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-(Chloromethyl)-N-(p-tolyl)thiazol-2-amine can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common nucleophiles include amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other related compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be obtained.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 4-(Chloromethyl)-N-(p-tolyl)thiazol-2-amine is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, effective against various bacterial and fungal strains.
Drug Development: It is being explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Dye and Pigment Production: It serves as an intermediate in the synthesis of dyes and pigments used in various industries.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-N-(p-tolyl)thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity and leading to antimicrobial effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in catalytic processes.
Comparison with Similar Compounds
2-Amino-4-(p-tolyl)thiazole: Similar in structure but lacks the chloromethyl group, resulting in different reactivity and applications.
4-(Methylthio)-N-(p-tolyl)thiazol-2-amine: Contains a methylthio group instead of a chloromethyl group, leading to variations in chemical behavior.
4-(Bromomethyl)-N-(p-tolyl)thiazol-2-amine: Similar structure with a bromomethyl group, which can undergo different substitution reactions compared to the chloromethyl derivative.
Uniqueness:
4-(Chloromethyl)-N-(p-tolyl)thiazol-2-amine is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. This makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C11H11ClN2S |
|---|---|
Molecular Weight |
238.74 g/mol |
IUPAC Name |
4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11ClN2S/c1-8-2-4-9(5-3-8)13-11-14-10(6-12)7-15-11/h2-5,7H,6H2,1H3,(H,13,14) |
InChI Key |
TZIVPXFICWZCJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B11772147.png)

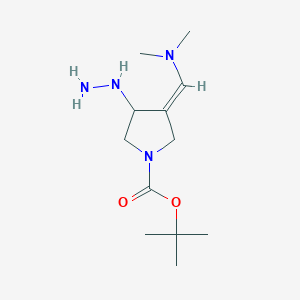
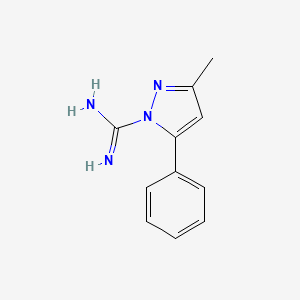

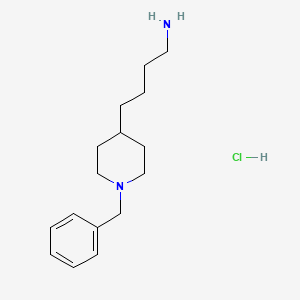

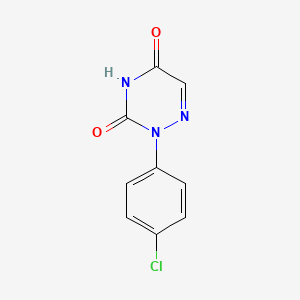
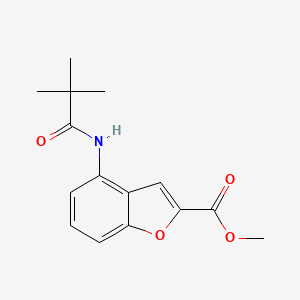
![6-Methylfuro[2,3-b]pyridine](/img/structure/B11772187.png)
![3-Amino-N-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772190.png)
